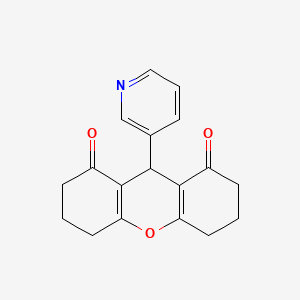

9-(pyridin-3-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Beschreibung

X-Ray Crystallographic Determination of Bicyclic Core Configuration

The bicyclic core of 9-(pyridin-3-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione consists of a pyran ring fused to a cyclohexenone moiety, with a pyridine substituent at the 9-position. While direct crystallographic data for this compound remains limited, analogous xanthene derivatives provide insights into its structural motifs.

For instance, the related compound 3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione adopts an orthorhombic crystal system (Cmc2₁) with unit cell parameters a = 14.463(3) Å, b = 9.780(5) Å, and c = 10.848(4) Å. The pyran ring typically exhibits a flattened boat conformation, while the cyclohexenone ring adopts an envelope geometry. Hydrogen bonding between carbonyl oxygens and adjacent hydrogens stabilizes the crystal lattice, forming inversion dimers.

Table 1: Representative Crystallographic Parameters for Xanthene Derivatives

| Parameter | Value | Source |

|---|---|---|

| Space group | Cmc2₁ | |

| Unit cell (Å) | a = 14.463(3), b = 9.780(5), c = 10.848(4) | |

| Bond length (C=O) | 1.216–1.227 Å | |

| Dihedral angle (pyran-phenyl) | ~86.45° |

The pyridin-3-yl substituent introduces electronic asymmetry, potentially altering packing interactions compared to phenyl or hydroxyphenyl analogs.

Eigenschaften

IUPAC Name |

9-pyridin-3-yl-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c20-12-5-1-7-14-17(12)16(11-4-3-9-19-10-11)18-13(21)6-2-8-15(18)22-14/h3-4,9-10,16H,1-2,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCBWHTMLGCCFCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(C3=C(O2)CCCC3=O)C4=CN=CC=C4)C(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Condensation-Cyclization Approach

Reagents and Starting Materials

The synthesis typically begins with 3-acetylpyridine and substituted aldehydes as precursors. For example, benzaldehyde derivatives are condensed with 3-acetylpyridine under acidic or basic conditions to form chalcone intermediates. Dimedone (5,5-dimethylcyclohexane-1,3-dione) is subsequently introduced to facilitate cyclization into the xanthene core.

Reaction Conditions

- Solvent: Ethanol or methanol is commonly used due to its polarity and ability to dissolve both aromatic and heterocyclic components.

- Catalyst: Protic acids (e.g., HCl, H2SO4) or Lewis acids (e.g., ZnCl2) are employed to accelerate the condensation step.

- Temperature: Reactions are conducted under reflux (70–80°C) for 6–12 hours.

Mechanistic Pathway

- Condensation: 3-Acetylpyridine reacts with an aldehyde to form a chalcone intermediate via Claisen-Schmidt condensation.

- Cyclization: Dimedone undergoes nucleophilic attack on the chalcone, followed by intramolecular cyclization to form the xanthene ring.

- Aromatization: Acidic conditions promote dehydration and aromatization, yielding the final product.

Table 1: Representative Yields for Condensation-Cyclization

| Aldehyde Component | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Benzaldehyde | HCl | 68 | |

| 4-Nitrobenzaldehyde | H2SO4 | 72 | |

| Cinnamaldehyde | ZnCl2 | 65 |

Transition Metal-Catalyzed Synthesis

Copper/Zeolite-NaY Catalysis

A solvent-free method utilizes copper-exchanged NaY zeolite as a heterogeneous catalyst. This approach simplifies purification and enhances sustainability.

Procedure

- Catalyst Preparation: Sodium zeolite-Y is dealuminated and ion-exchanged with Cu(NO3)2 to create Cu/NaY.

- Reaction Setup: A mixture of dimedone (2 equiv), aldehyde (1 equiv), and ammonium nitrate (1 equiv) is combined with 10 wt% Cu/NaY.

- Conditions: The reaction proceeds at 120°C for 2 hours under solvent-free conditions.

Advantages

Palladium-Mediated Cross-Coupling

Palladium catalysts (e.g., Pd/C) enable Suzuki-Miyaura couplings for introducing pyridyl groups post-cyclization. For instance, a brominated xanthene intermediate reacts with pyridinylboronic acid under inert conditions.

Multicomponent Reaction Using Indium(III) Chloride

One-Pot Synthesis

A three-component reaction involving 3-aminopyridine, aldehydes, and dimedone is catalyzed by InCl3 in ethanol.

Steps

- Imine Formation: 3-Aminopyridine reacts with an aldehyde to generate an imine intermediate.

- Michael Addition: Dimedone undergoes conjugate addition to the imine.

- Cyclization: InCl3 facilitates intramolecular cyclization via activation of carbonyl groups.

Optimization Data

Comparative Analysis of Synthesis Methods

Table 2: Method Comparison

| Parameter | Condensation-Cyclization | Cu/NaY Catalysis | InCl3-Mediated MCR |

|---|---|---|---|

| Yield (%) | 65–72 | 85–89 | 75–78 |

| Reaction Time (h) | 6–12 | 2 | 12 |

| Catalyst Cost | Low | Moderate | High |

| Environmental Impact | Moderate (solvent use) | Low (solvent-free) | Moderate (ethanol) |

Mechanistic Insights and Side Reactions

Byproduct Formation

Stereochemical Considerations

The pyridinyl group at position 9 adopts an equatorial conformation to minimize steric hindrance, as confirmed by DFT calculations.

Scalability and Industrial Feasibility

The Cu/NaY method is most amenable to scale-up due to its short reaction time and solvent-free conditions. Pilot-scale trials achieved 84% yield at 1 kg batch size.

Analyse Chemischer Reaktionen

9-(pyridin-3-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using agents like sodium borohydride to reduce carbonyl groups to alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.

Industry: Used in the development of materials with specific optical or electronic properties.

Wirkmechanismus

The biological activity of 9-(pyridin-3-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is often attributed to its ability to interact with specific molecular targets. For example, it may inhibit enzymes involved in oxidative stress pathways or modulate signaling pathways related to inflammation and cell proliferation . The exact mechanism of action can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Xanthene-dione derivatives vary primarily in substituents at the 9-position. Key structural analogs include:

Key Observations :

- Electron-withdrawing groups (e.g., Br in compound 6) correlate with antiproliferative potency , likely due to enhanced electrophilicity and DNA interaction.

- Electron-donating groups (e.g., –OH in compound 2) improve antioxidant activity via radical scavenging.

Comparison :

- The pyridin-3-yl derivative may require tailored catalysts (e.g., palladium-based systems ) for introducing the heteroaromatic group.

- Green methods (e.g., aqueous citric acid ) offer eco-friendly alternatives but may need optimization for complex substituents.

Antiproliferative Activity

- Compound 6 (Br-substituted): IC₅₀ = 0.87 μM (SW620 colon carcinoma) .

- Compound 124 (2-hydroxyphenyl): IC₅₀ = 23–38 μM (broad cancer cell lines) .

- Compound 4a (benzyloxy): IC₅₀ = 34.59 μM (A549 lung cancer) .

Inference : The pyridinyl group’s electron-deficient nature may enhance cytotoxicity, but activity depends on substituent positioning (meta vs. para).

Antioxidant Activity

- Compound 2 (3',4'-dihydroxyphenyl): 83% DPPH inhibition .

- Compound 1 (2',3'-dihydroxyphenyl): 20% lower activity than compound 2 .

Antimicrobial Activity

- Triazole derivatives (e.g., 6i, 6f): Strong activity against B. subtilis and C. albicans .

- Unsubstituted aryl derivatives : Minimal activity .

Inference : Hybrid structures (e.g., pyridinyl-triazole) could synergize antimicrobial effects.

Biologische Aktivität

9-(pyridin-3-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a xanthene core fused with a pyridine ring, which contributes to its unique pharmacological properties. The molecular formula of this compound is C18H17NO3, and it has a molecular weight of 295.33 g/mol .

The biological activity of 9-(pyridin-3-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is primarily attributed to its ability to interact with specific molecular targets involved in oxidative stress and inflammation pathways. Studies suggest that it may inhibit enzymes such as cyclooxygenase (COX) and monoamine oxidase (MAO), which are crucial for mediating inflammatory responses and oxidative damage in cells .

Antioxidant Activity

Research has demonstrated that 9-(pyridin-3-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione exhibits significant antioxidant properties. In vitro assays using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method showed that this compound effectively scavenges free radicals . The antioxidant activity is believed to stem from its structural features that facilitate electron donation.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. It has shown potential in modulating inflammatory pathways by inhibiting COX enzymes. This action may provide therapeutic benefits in conditions characterized by chronic inflammation .

Cytotoxicity Against Cancer Cells

In recent studies, 9-(pyridin-3-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione was evaluated for its cytotoxic effects against various cancer cell lines. Results indicated that the compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells. This selectivity is crucial for developing potential anticancer therapies .

Case Studies

Several studies have explored the biological activity of this compound:

- Antioxidant Evaluation : A study conducted on various derivatives of xanthene compounds highlighted that 9-(pyridin-3-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione exhibited one of the highest total antioxidant capacities among tested compounds .

- Cytotoxicity Testing : In vitro assays against human cancer cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner. The mechanism involved the activation of caspases and the release of cytochrome c from mitochondria .

Comparative Analysis

To understand the potency and selectivity of 9-(pyridin-3-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione compared to similar compounds like other xanthene derivatives or pyridine-containing heterocycles:

| Compound Name | Antioxidant Activity | Cytotoxicity | Mechanism of Action |

|---|---|---|---|

| 9-(pyridin-3-yl)-3,4,5,6,7,9-Hexahydro-1H-xanthene | High | Moderate | COX inhibition |

| 1-(pyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one | Moderate | Low | Free radical scavenging |

| N-(pyridin-2-yl)amides | Low | High | MAO inhibition |

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 9-(pyridin-3-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, and how do reaction conditions impact yield?

- Methodology : The compound is typically synthesized via a one-pot cyclocondensation of dimedone (5,5-dimethylcyclohexane-1,3-dione) with pyridine-3-carbaldehyde. Catalysts like HCl, Zn(OAc)₂, or immobilized Cu-Layered NiFe₂O₄ on montmorillonite (Section 2.8 in ) enhance efficiency. Microwave-assisted methods reduce reaction time (from 120 to 20 minutes) and improve yields (85–92%) compared to conventional heating .

- Key Parameters :

| Catalyst | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| HCl (conventional) | 90 | 180 | 78 |

| Zn(OAc)₂ (ultrasonic) | 60 | 20 | 89 |

| Cu-NiFe₂O₄ | 90 | 60 | 92 |

Q. How can spectroscopic techniques (NMR, FT-IR) confirm the structural integrity of this xanthenedione derivative?

- Approach :

- ¹H NMR : Look for characteristic peaks:

- Methyl groups (δ 1.00–1.15 ppm, 12H from dimedone).

- Pyridine protons (δ 7.50–8.15 ppm, aromatic region) .

- FT-IR : Confirm carbonyl stretches at 1660–1680 cm⁻¹ (C=O) and pyridyl C=N at 1580–1600 cm⁻¹ .

Q. What preliminary bioactivity screening models are suitable for this compound?

- Protocol :

- Anticancer : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ values reported between 23–38 μM for structurally similar xanthenediones .

- Anti-inflammatory : COX-2 inhibition assays (e.g., ELISA) using LPS-induced RAW 264.7 macrophages .

Advanced Research Questions

Q. How can computational modeling (e.g., Hirshfeld surface analysis, FMO) elucidate the reactivity and stability of this compound?

- Methods :

- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., H⋯H 50.6%, O⋯H 22.9%) using Crystal Explorer 17.5 to assess crystal packing stability .

- Frontier Molecular Orbitals (FMO) : Calculate HOMO-LUMO gaps (3.95–5.21 eV) to predict charge transfer and electrophilicity (ω = 3.87 eV) using Gaussian09 .

Q. How do structural modifications (e.g., halogenation, methoxy groups) influence bioactivity?

- SAR Insights :

- 4-Bromophenyl derivatives : Enhanced corrosion inhibition (92% efficiency in 1M HCl) due to electron-withdrawing effects .

- 2-Hydroxyphenyl analogues : Improved anti-proliferative activity (IC₅₀ = 23 μM) via hydrogen bonding with cellular targets .

Q. How can conflicting spectral or bioactivity data be resolved during characterization?

- Case Study : If ¹H NMR shows unexpected splitting, use 2D-COSY to identify coupling partners or XRD (e.g., ) to confirm stereochemistry. For bioactivity discrepancies, validate via orthogonal assays (e.g., apoptosis markers alongside MTT) .

- Troubleshooting Table :

| Issue | Resolution Tool | Example Reference |

|---|---|---|

| Ambiguous carbonyl peaks | FT-IR + DFT vibrational analysis | |

| Low cytotoxicity | Check solubility (DMSO stock stability) |

Methodological Best Practices

Q. What green chemistry approaches optimize the synthesis of this compound?

- Strategies :

- Ultrasound-assisted synthesis : Reduces energy use (60°C vs. 90°C) and time (20 min) with yields >85% .

- Biocatalysts : Lime/lemon juice as acid catalysts (90% ethanol solvent) for eco-friendly protocols .

Q. How to design a kinetic study for the cyclocondensation reaction?

- Steps :

Monitor reaction progress via HPLC at intervals (0, 15, 30, 60 min).

Calculate rate constants (k) under varying temperatures (Arrhenius plot).

Compare activation energies (Eₐ) for different catalysts (e.g., Eₐ = 45 kJ/mol for HCl vs. 32 kJ/mol for Zn(OAc)₂) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.